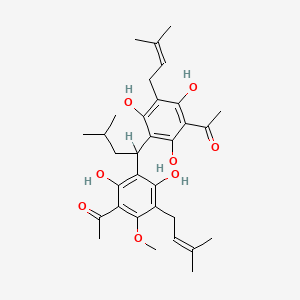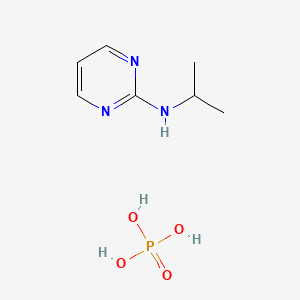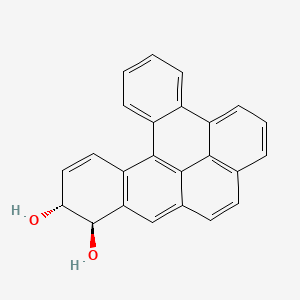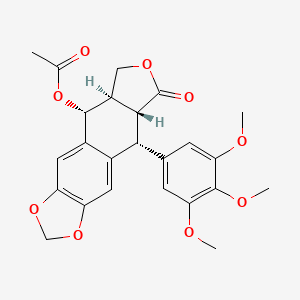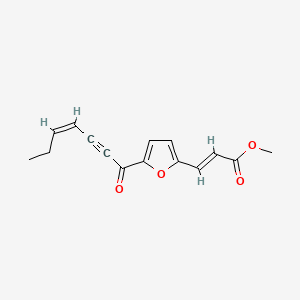
Wyerone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wyerone is a heterocyclic fatty acid.
Aplicaciones Científicas De Investigación
Antifungal Activity in Broad Beans
Wyerone acid, identified in broad bean (Vicia faba) tissues, exhibits notable antifungal properties. This compound, produced in response to infection by fungi like Botrytis fabae, shows effectiveness at low concentrations, highlighting its potential in plant disease resistance (Letcher et al., 1970).
Metabolization by Microorganisms
Rhizobium leguminosarum, a soil bacterium, can metabolize wyerone, altering its efficacy. This process, involving conversion to less inhibitory forms, underscores the interactions between phytoalexins and microorganisms (Görge & Werner, 1991).
Interaction with Fungal Pathogens
Botrytis species convert wyerone to wyerol, a less antifungal compound. This process demonstrates the dynamic interaction between plant phytoalexins and pathogens, impacting plant defense mechanisms (Hargreaves et al., 1976).
Phytoalexin Response in Plant Tissues
Studies on faba bean leaves infected with chocolate spot disease show that wyerone derivatives, along with enzyme activities like peroxidase, are indicators of the plant's defense response. This suggests their role as markers for plant resistance to diseases (Tarrad et al., 1993).
Antibacterial Properties
Research indicates that wyerone and its derivatives display selective antibacterial activities, particularly against Gram-positive bacteria. This finding extends the potential applications of wyerone beyond antifungal properties (Gnanamanickam & Mansfield, 1981).
Elicitation of Phytoalexin Accumulation
Exposure to biotic and abiotic factors can induce the accumulation of wyerone in Vicia faba cotyledons. This suggests its potential role in broader environmental and stress responses (Soylu, 2002).
Resistance Markers in Broad Beans
Rapid accumulation of wyerone acid in broad bean leaves post-infection by Botrytis fabae is observed, especially in resistant cultivars. This emphasizes its use as a marker for resistance in plant breeding and pathology studies (Nawar & Kuti, 2003).
Propiedades
Número CAS |
20079-30-5 |
|---|---|
Nombre del producto |
Wyerone |
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
methyl (E)-3-[5-[(Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H14O4/c1-3-4-5-6-7-13(16)14-10-8-12(19-14)9-11-15(17)18-2/h4-5,8-11H,3H2,1-2H3/b5-4-,11-9+ |
Clave InChI |
NQZCQIDFBYCBAU-JHGYFVHDSA-N |
SMILES isomérico |
CC/C=C\C#CC(=O)C1=CC=C(O1)/C=C/C(=O)OC |
SMILES |
CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)OC |
SMILES canónico |
CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



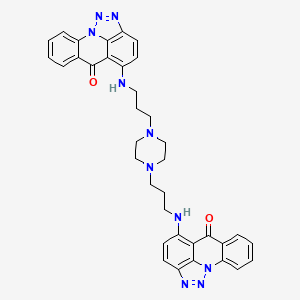


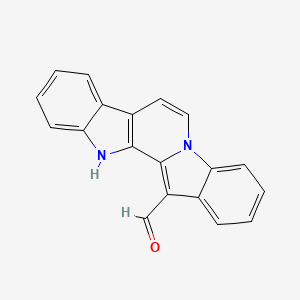
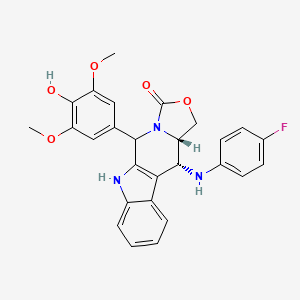
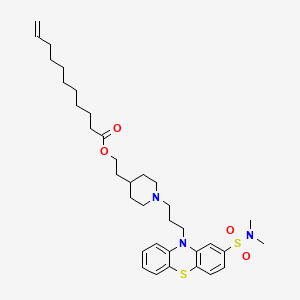

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)

